3-(Thiophen-2-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the activity of enzymes like PARP-1 and EGFR, leading to apoptosis and cell cycle arrest . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and related heterocyclic compounds such as triazolopyrimidines and triazolotetrazines . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. For example, triazolopyrimidines are often used in the development of antiviral agents, while triazolotetrazines are studied for their potential as energetic materials.
Properties
Molecular Formula |
C11H6N4S3 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6N4S3/c1-2-8(17-4-1)9-12-13-11-15(9)14-10(18-11)7-3-5-16-6-7/h1-6H |
InChI Key |
DNYHUKXIMWRJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.